molecular formula C11H8N2O3S B2626999 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 58779-63-8

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2626999
CAS No.: 58779-63-8
M. Wt: 248.26
InChI Key: IAAAAIVRZUVFHS-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .

Scientific Research Applications

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with RORγ. It acts as an antagonist, binding to the ligand-binding domain of RORγ and inhibiting its activity. This inhibition affects the transcriptional regulation of genes involved in the differentiation and function of Th17 cells, which are implicated in autoimmune diseases .

Comparison with Similar Compounds

Similar compounds to 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide include other RORγ inhibitors such as:

  • 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
  • 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid amide

These compounds share structural similarities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific binding affinity and inhibitory activity against RORγ, making it a valuable compound for therapeutic development .

Properties

IUPAC Name

2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAAAIVRZUVFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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